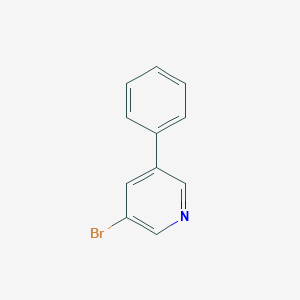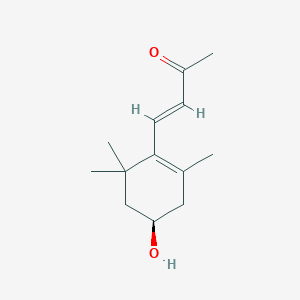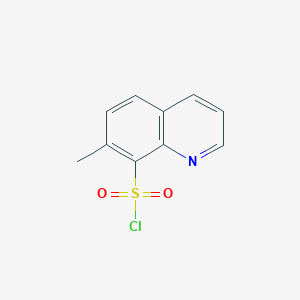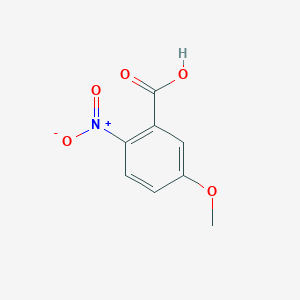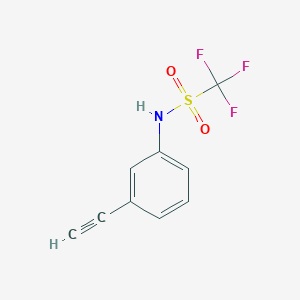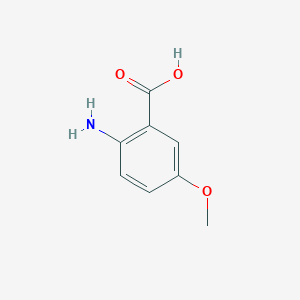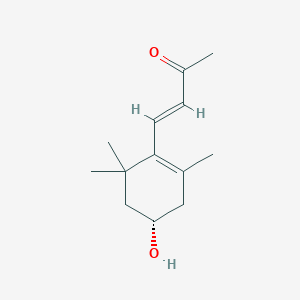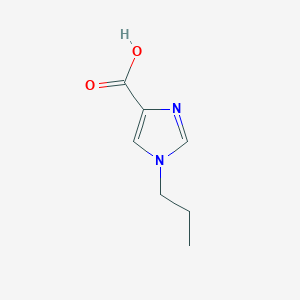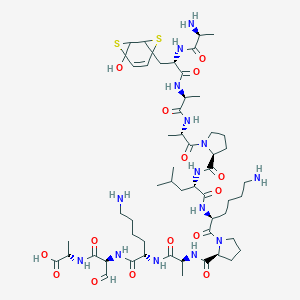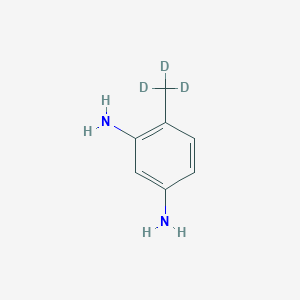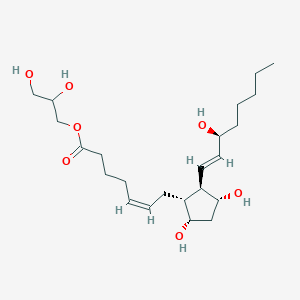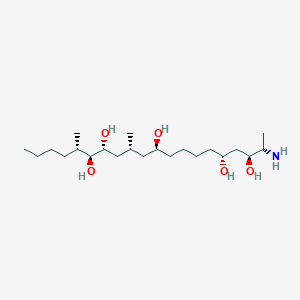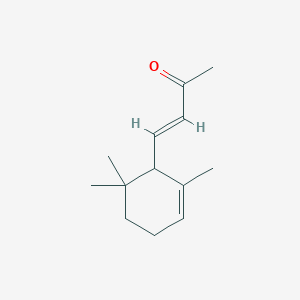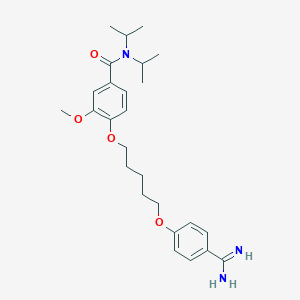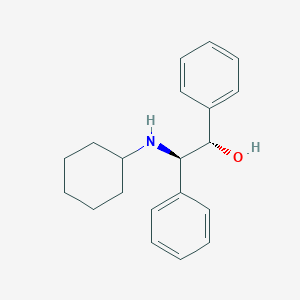
(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol” is a chiral compound that belongs to the family of phenethylamines. It has a molecular formula of C20H25NO and a molecular weight of 295.426 .
Molecular Structure Analysis
The molecular structure of “(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol” consists of a cyclohexylamino group and two phenyl groups attached to a chiral carbon atom . The stereochemistry of the molecule is defined by the (1S,2R) configuration .
Physical And Chemical Properties Analysis
“(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol” is a solid compound with a molecular weight of 295.426 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current information.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthesis
Palladium(II) Complexes and Catalytic Activity : Research on chiral 1,2-diiminophosphoranes, closely related to the target molecule, has led to the development of palladium(II) complexes that show significant catalytic activity in allylic alkylation reactions. These complexes are synthesized using (1R,2R)-1,2-diaminocyclohexane or (1R,2R)-1,2-diphenylethylenediamine, demonstrating the utility of chiral diamines in creating catalysts for selective chemical transformations (Sauthier et al., 2000).
Enantioselective Catalysis : The use of chiral diamines, similar in structure to the subject compound, has been explored in the asymmetric Michael reaction. A derivative of (1S,2S)-1,2-diphenylethane-1,2-diamine was employed as a recyclable organocatalyst, showcasing high enantioselectivities and yields in producing clinically useful anticoagulants (Kucherenko et al., 2014).
Chiral Auxiliary and Ligand Synthesis
- Chiral Auxiliaries for Stereoselective Synthesis : Investigations into monobenzylethers of (R, R)-1,2-diphenylethane-1,2-diol have revealed their effectiveness as chiral auxiliaries in the stereoselective reduction of α-ketoesters. This suggests that compounds with similar chiral centers can serve as potent alternatives to traditional cyclohexyl-based chiral auxiliaries (Scafato et al., 2002).
Material Science and Chiral Separation
- Chiral Stationary Phases for Liquid Chromatography : The synthesis of polymers derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol has led to the development of novel chiral stationary phases (CSPs). These CSPs demonstrate significant enantioseparation ability for a variety of chiral analytes, highlighting the role of chiral diamines in enhancing the specificity of analytical techniques (Huang et al., 2008).
Organocatalysis
- Ionic Liquid-Supported Organocatalysts : The ionic liquid-supported versions of (1S,2S)- and (1R,2R)-1,2-bis[(S)-prolinamido]-1,2-diphenylethanes have shown efficacy as organocatalysts in asymmetric aldol reactions. These catalysts offer high yields and enantioselectivities, demonstrating the versatility of chiral diamines in organocatalytic applications (Kochetkov et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJFQSIAONFRDP-UXHICEINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

